

Enfumafungin: A Technical Guide to Discovery, Isolation, and Characterization

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Compound of Interest

Compound Name: *Enfumafungin*

Cat. No.: *B1262757*

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Introduction

Enfumafungin is a potent, naturally occurring triterpene glycoside antifungal agent.^[1] Originally isolated from an endophytic fungus, *Hormonema* species, it has garnered significant attention for its novel mechanism of action and its role as the precursor for the semi-synthetic drug, ibrexafungerp.^{[2][3]} **Enfumafungin** exerts its antifungal effect by specifically inhibiting (1,3)- β -D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.^{[4][5]} This target is absent in mammalian cells, offering a high degree of selectivity and a favorable safety profile.

This technical guide provides an in-depth overview of the discovery of **enfumafungin**, its physicochemical and biological properties, and detailed protocols for its fermentation, extraction, and purification from the producing organism, *Hormonema carpetanum*.

Discovery and Producing Organism

Enfumafungin was discovered during a screening program for natural products with antifungal activity derived from endophytic fungi.^{[1][6]} A potent activity was detected in a culture of the form-genus *Hormonema*, which was isolated from the leaves of the common juniper, *Juniperus communis*.^{[1][2][6]} Subsequent taxonomic studies, including DNA fingerprinting and sequencing of rDNA internal transcribed spacers, identified the producing organism as *Hormonema carpetanum*.^{[3][4][7]} A specific high-producing strain, MF 6176, was deposited in

the American Type Culture Collection (ATCC) and assigned the accession number ATCC 74360.[8] This strain serves as a key source for the production of **enfumafungin** for research and development.

Physicochemical and Biological Properties

Enfumafungin is a hemiacetal triterpene glycoside, a structural classification that distinguishes it from other glucan synthase inhibitors like the echinocandins.[9][2][10]

Table 1: Physicochemical Properties of **Enfumafungin**

Property	Value	Reference
Molecular Formula	C ₃₈ H ₆₀ O ₁₂	[9][11]
Molecular Weight	708.88 g/mol	[9][11]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (≥100 mg/mL), methanol; poorly soluble in water	[4][11]
Class	Triterpene Glycoside	[1][9]

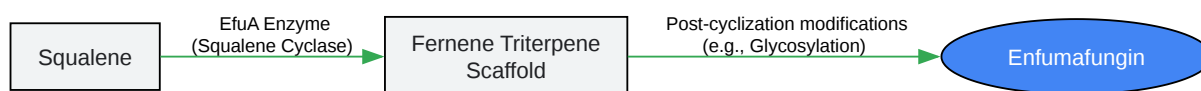
The biological activity of **enfumafungin** is characterized by potent, broad-spectrum antifungal activity against clinically relevant yeasts and molds.

Table 2: In Vitro Antifungal Activity of **Enfumafungin** (MIC values)

Fungal Species	MIC (µg/mL)	Reference
Candida albicans	< 0.5	[4][11]
Candida glabrata	< 0.5	[4][11]
Candida tropicalis	< 0.5	[4][11]
Candida krusei	< 0.5	[4][11]
Aspergillus fumigatus	< 0.5	[4][11]
Cryptococcus neoformans	Inactive	[4][11]

Biosynthesis and Mechanism of Action

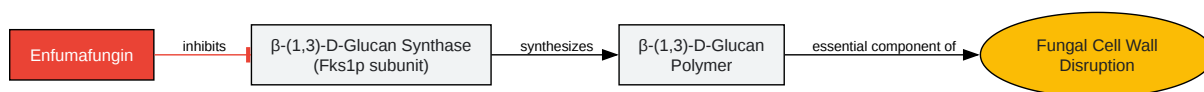
The biosynthesis of the characteristic fernene-type triterpene scaffold of **enfumafungin** is initiated from squalene. Unlike most eukaryotic triterpenes that are synthesized from 2,3-oxidosqualene, the key enzyme in **enfumafungin** biosynthesis, EfuA, is a squalene-hopene-cyclase-like enzyme that directly cyclizes squalene.[5] This represents a novel lineage of fungal triterpene cyclases.



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Caption: Simplified biosynthetic pathway of **Enfumafungin**.

Enfumafungin's mechanism of action involves the non-competitive inhibition of the (1,3)- β -D-glucan synthase enzyme complex, a critical component in the formation of the fungal cell wall. [5][12] By blocking the synthesis of β -glucan polymers, **enfumafungin** disrupts cell wall integrity, leading to osmotic instability and ultimately, cell death.[13] This is comparable to the effect of echinocandins, although **enfumafungin** binds to a distinct site on the enzyme complex.[5]



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Caption: Mechanism of action of **Enfumafungin**.

Experimental Protocols

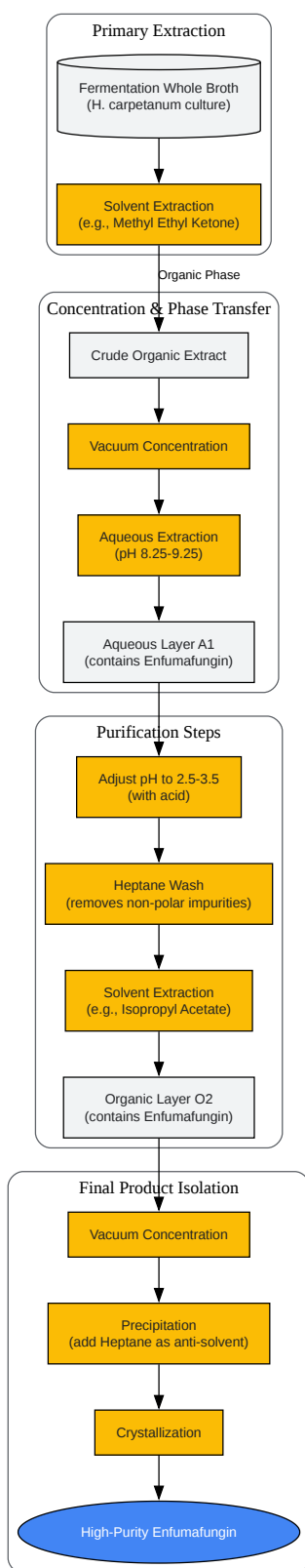
Fermentation of *Hormonema carpetanum* (ATCC 74360)

The production of **enfumafungin** is achieved through submerged fermentation of *Hormonema carpetanum*. While specific industrial media are proprietary, a suitable nutrient medium can be formulated based on publicly available information.

- Strain: *Hormonema carpetanum* ATCC 74360.[8]
- Inoculum: A vegetative mycelial culture grown in a suitable seed medium is used to inoculate the production fermenter.
- Production Medium: A complex medium containing a source of carbon (e.g., glucose, dextrin), a source of nitrogen (e.g., yeast extract, peptone), and trace elements.
- Fermentation Parameters:
 - Temperature: 20-28 °C
 - pH: Maintained between 4.0 and 7.0
 - Aeration: Sufficient dissolved oxygen is maintained through sparging and agitation.
 - Duration: Fermentation is carried out for 7-14 days, with **enfumafungin** production monitored by analytical methods such as HPLC.

Isolation and Purification of Enfumafungin

The following multi-step protocol for the isolation and purification of **enfumafungin** is based on procedures outlined in patent literature.[\[14\]](#)[\[15\]](#) The process involves a series of solvent extractions, pH manipulations, and crystallization steps to achieve high purity.



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Caption: Workflow for the isolation and purification of **Enfumafungin**.

Detailed Protocol:

- **Initial Extraction:** The whole fermentation broth, including the mycelial mass, is extracted with a water-immiscible organic solvent such as methyl ethyl ketone (MEK) or isopropyl acetate. [14][16] This step transfers **enfumafungin** from the aqueous and solid phases into the organic phase.
- **Concentration and Back-Extraction:** The resulting organic extract is concentrated under vacuum. The concentrated product is then extracted into an aqueous phase by adjusting the pH to a basic range (e.g., pH 8.25 to 9.25) with a base. [14][15] **Enfumafungin**, being an acidic compound, becomes water-soluble at high pH, while many organic impurities remain in the organic layer, which is discarded.
- **Acidification and Wash:** The aqueous product layer is acidified to a pH of approximately 2.5 to 3.5. [14][15] This renders the **enfumafungin** less water-soluble. A wash with a non-polar solvent like heptane is performed to remove remaining non-polar impurities.
- **Final Organic Extraction:** The product is re-extracted from the acidic aqueous layer into a fresh organic solvent, such as isopropyl acetate or ethyl acetate. [14][15] This step further purifies the **enfumafungin** from polar, water-soluble impurities which are left behind in the spent aqueous phase.
- **Precipitation and Crystallization:** The final organic extract is concentrated by vacuum distillation to a product concentration of 100-150 g/L. [14][15] An anti-solvent, typically heptane, is then added to precipitate the crude **enfumafungin**. The solid product is filtered and washed.
- **Final Purification:** The crude solid is further purified by crystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield high-purity **enfumafungin**.

Conclusion

The discovery of **enfumafungin** from *Hormonema carpetanum* marked a significant advancement in the search for novel antifungal agents. Its unique triterpene glycoside structure and its specific inhibition of β -(1,3)-D-glucan synthase provide a powerful platform for antifungal therapy. The development of robust fermentation and multi-step purification protocols has been crucial for obtaining this molecule in sufficient quantity and purity for further development,

culminating in the creation of the FDA-approved drug ibrexafungerp. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in natural product chemistry, mycology, and antifungal drug discovery.

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